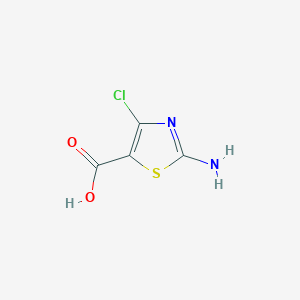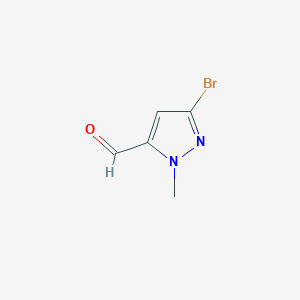
Acide 2-amino-4-chloro-1,3-thiazole-5-carboxylique
Vue d'ensemble
Description
2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid is a compound that contains a thiazole ring, which consists of sulfur and nitrogen . This compound is part of the 2-aminothiazole derivatives, which have been used as a starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives, including 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, has been achieved through a systematic combinatorial chemical approach . For instance, N-acylated 2-amino-5-benzyl-1,3-thiazoles were synthesized by reacting 2-amino-5-R-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium .Molecular Structure Analysis
The molecular formula of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid is C4H3ClN2O2S . The InChIKey is BDOPEUXGSHVFOA-UHFFFAOYSA-N . The Canonical SMILES is C1(=C(N=C(S1)N)Cl)C(=O)O .Chemical Reactions Analysis
The thiazole ring in 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This makes it a versatile entity in actions and reactions.Physical and Chemical Properties Analysis
The molecular weight of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid is 178.60 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 104 Ų .Applications De Recherche Scientifique
Agents antibactériens
Les dérivés de l'acide 2-amino-4-chloro-1,3-thiazole-5-carboxylique ont été utilisés comme matières premières pour la synthèse de composés ayant des propriétés antibactériennes significatives. Ces composés ont montré des résultats prometteurs contre les souches multirésistantes. Par exemple, certaines bases de Schiff synthétisées de 2-aminothiazole-4-carboxylate ont démontré de bonnes valeurs de concentration minimale inhibitrice (CMI) contre les bactéries Gram-positives et Gram-négatives .
Applications antifongiques
La même classe de composés s'est également avérée efficace dans la lutte contre les infections fongiques. Certains dérivés ont présenté un potentiel antifongique plus élevé que les médicaments standards comme la nystatine, en particulier contre des souches telles que Candida glabrata et Candida albicans .
Activité anti-VIH
Les 2-aminothiazoles sont reconnus pour leur rôle potentiel en tant qu'agents anti-VIH. Les analogues structurels dérivés de l'this compound peuvent être conçus pour cibler des étapes spécifiques du cycle de réplication du VIH, offrant une voie pour de nouvelles approches thérapeutiques .
Propriétés antioxydantes
Ces composés peuvent également servir d'antioxydants. Leur capacité à neutraliser les radicaux libres les rend précieux dans la recherche visant à réduire le stress oxydatif, qui est impliqué dans diverses maladies chroniques .
Agents antitumoraux et anticancéreux
Les dérivés de 2-aminothiazole font partie des médicaments anticancéreux appliqués cliniquement comme le dasatinib et l'alpelisib. Ils ont montré une activité inhibitrice nanomolaire contre une large gamme de lignées cellulaires cancéreuses humaines, y compris le sein, la leucémie, le poumon, le côlon et le mélanome, entre autres. Cela en fait un objectif critique de la découverte de médicaments anticancéreux .
Utilisations anthelminthiques
L'activité anthelminthique des dérivés de 2-aminothiazole les rend adaptés au développement de traitements contre les vers parasites. Leur efficacité dans ce domaine fait l'objet de recherches continues .
Effets anti-inflammatoires et analgésiques
Les dérivés de 2-aminothiazole ont été étudiés pour leurs propriétés anti-inflammatoires et analgésiques. Ils offrent des alternatives potentielles aux anti-inflammatoires non stéroïdiens (AINS) traditionnels, avec la possibilité de réduire les effets secondaires .
Inhibition enzymatique
Les études de docking moléculaire de ces composés ont montré qu'ils peuvent agir comme antagonistes contre des enzymes cibles telles que la UDP-N-acétylmuramate/L-alanine ligase. Cette enzyme est impliquée dans la synthèse de la paroi cellulaire bactérienne, et son inhibition peut conduire au développement de nouveaux médicaments antibactériens .
Mécanisme D'action
Target of Action:
- 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid (abbreviated as ACTC ) is a chemical compound with the molecular formula C₄H₃ClN₂O₂S. Chemically, it belongs to the thiazole class of compounds .
Biochemical Pathways:
- The affected pathways remain speculative, but thiazole derivatives have been associated with various biological processes:
Action Environment:
: ChemSpider: 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid : 1,3,4-Thiadiazole Scaffold: Anti-Microbial Agents
Safety and Hazards
Orientations Futures
The 2-aminothiazole scaffold, including 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Medicinal chemists have been focusing their efforts on thiazole-bearing compounds to develop novel therapeutic agents for a variety of pathological conditions . The current research may succeed in drawing the attention of medicinal chemists to find new leads, which may later be translated into new drugs .
Analyse Biochimique
Biochemical Properties
2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes involved in peptidoglycan synthesis, which is essential for bacterial cell wall integrity . By targeting these enzymes, 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid can disrupt bacterial cell wall synthesis, leading to cell death. Additionally, this compound has demonstrated binding affinity to various proteins, affecting their structural conformation and activity .
Cellular Effects
The effects of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the immune response .
Molecular Mechanism
At the molecular level, 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid exerts its effects through various mechanisms. One of the primary modes of action is the inhibition of enzyme activity. This compound can bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid can interact with DNA and RNA, leading to changes in gene expression . These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid can lead to sustained changes in cellular function, including alterations in cell growth and metabolism . These findings highlight the potential for this compound to be used in long-term biochemical studies.
Dosage Effects in Animal Models
The effects of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid in animal models vary with dosage. At low doses, this compound has been shown to exert beneficial effects, such as antimicrobial and anti-inflammatory activities . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings underscore the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic transformations can influence the compound’s activity and efficacy. Additionally, 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid has been shown to affect metabolic flux, leading to changes in the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake and localization within target cells. Once inside the cell, 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid can accumulate in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid is critical for its activity. This compound has been shown to localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The presence of targeting signals and post-translational modifications can direct 2-Amino-4-chloro-1,3-thiazole-5-carboxylic acid to specific organelles, where it can exert its effects on cellular function .
Propriétés
IUPAC Name |
2-amino-4-chloro-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c5-2-1(3(8)9)10-4(6)7-2/h(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOPEUXGSHVFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)N)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)



![6-bromo-1H,2H-pyrazolo[1,5-a]pyridin-2-one](/img/structure/B1380730.png)
![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)





